molecular formula C20H16ClF3N6O2S B2789367 N-(5-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide CAS No. 1351611-85-2

N-(5-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide

货号: B2789367
CAS 编号: 1351611-85-2
分子量: 496.89
InChI 键: HTGRUHMLPSBSJW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

N-(5-(2-((2-Chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide is a complex heterocyclic molecule featuring:

  • A pyrazine-2-carboxamide core.
  • A 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine bicyclic system.
  • A 2-chloro-5-(trifluoromethyl)phenyl substituent linked via an acetamide group.

属性

IUPAC Name

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF3N6O2S/c21-12-2-1-11(20(22,23)24)7-14(12)27-17(31)10-30-6-3-13-16(9-30)33-19(28-13)29-18(32)15-8-25-4-5-26-15/h1-2,4-5,7-8H,3,6,9-10H2,(H,27,31)(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGRUHMLPSBSJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=NC=CN=C3)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Pyrazine-2-Carboxamide Derivatives

describes 5-alkylamino-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamides (e.g., compounds 1a–1e), which share the pyrazine-2-carboxamide backbone but differ in alkylamino substituents (propyl to heptyl). Key comparisons:

Compound Substituent Yield (%) Melting Point (°C) Bioactivity (Antimycobacterial)
1a Propylamino 87 155–156 Moderate activity
1b Butylamino 90 141–142 High activity
1c Pentylamino 98 128–129 Moderate activity
Target Chloro-CF₃-phenyl N/A N/A Unknown (predicted fXa binding)

Key Observations :

  • Longer alkyl chains (e.g., pentyl in 1c ) reduce melting points, likely due to decreased crystallinity .
  • The 2-chloro-5-(trifluoromethyl)phenyl group in the target compound may enhance binding specificity compared to alkylamino substituents, as trifluoromethyl groups improve metabolic stability and lipophilicity .

Tetrahydrothiazolo[5,4-c]pyridine Derivatives

highlights 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (compound 61), a non-amidine fXa inhibitor with anticoagulant activity. Structural and functional comparisons:

Feature Compound 61 () Target Compound
Core Structure Tetrahydrothiazolo[5,4-c]pyridine Tetrahydrothiazolo[5,4-c]pyridine
Substituent 6-Chloronaphthalene (S1 binding) Pyrazine-2-carboxamide
Bioactivity Anti-fXa (IC₅₀ = 12 nM) Predicted anti-fXa activity
Bioavailability (Rats) Moderate (~30%) Unknown

Key Observations :

  • The target compound’s pyrazine-2-carboxamide group may occupy the S4 subsite, similar to 61 's 5-methyl group, as shown in X-ray crystallography .
  • The trifluoromethyl group in the target compound could enhance hydrophobic interactions in the fXa binding pocket compared to 61 's chloronaphthalene .

Trifluoromethyl-Containing Analogs

Multiple compounds in the evidence (e.g., ) feature trifluoromethyl groups, which are critical for bioactivity:

  • : A piperazine-1-carboxamide with trifluoromethyl exhibits improved metabolic stability due to the electron-withdrawing CF₃ group .
  • : A tetrazole derivative with trifluoromethyl shows enhanced binding affinity in kinase assays .

Comparison with Target Compound :

  • The 2-chloro-5-(trifluoromethyl)phenyl group in the target compound likely synergizes with the pyrazine-carboxamide moiety for dual-site binding (S1 and S4 subsites), a strategy seen in dual-action anticoagulants .

Structural Analysis via NMR and MS

  • NMR Profiling : highlights that chemical shifts in regions A (positions 39–44) and B (29–36) distinguish structural analogs. The target compound’s shifts in these regions would differ due to the chloro-CF₃-phenyl group, altering electronic environments .
  • MS/MS Fragmentation : Molecular networking () could cluster the target compound with pyrazine-carboxamides () based on cosine scores >0.8, indicating high structural similarity .

常见问题

Q. What are the recommended strategies for synthesizing this compound, and how can purity be ensured?

  • Methodological Answer: The synthesis involves multi-step reactions, typically starting with condensation of thiazolo-pyridine precursors with substituted phenylamino intermediates. Key steps include:
  • Amide coupling: Use coupling agents like HATU or EDCI with DMF as a solvent under inert atmosphere .
  • Cyclization: Optimize temperature (70–90°C) and reaction time (12–24 hrs) for thiazolo-pyridine ring formation .
  • Purification: Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR .

Q. Which analytical techniques are critical for structural confirmation?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H NMR (DMSO-d₆, 400 MHz) to verify amide protons (δ 10.2–10.8 ppm) and aromatic/heterocyclic signals. ¹³C NMR confirms carbonyl (C=O, ~165–170 ppm) and trifluoromethyl groups (CF₃, ~120 ppm) .
  • Mass Spectrometry (HRMS): ESI-HRMS in positive ion mode to validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for Cl/CF₃ .
  • X-ray Diffraction: Single-crystal X-ray analysis (if crystallizable) for absolute stereochemical confirmation .

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer: Prioritize target-specific assays based on structural analogs:
  • Kinase inhibition: Test against kinases (e.g., JAK2, EGFR) using ADP-Glo™ assays at 1–10 µM concentrations .
  • Cellular assays: Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination .
  • Solubility: Pre-screen in PBS/DMSO (1:1) to ensure compound stability during assays .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side products?

  • Methodological Answer:
  • Design of Experiments (DoE): Use fractional factorial design to assess variables: catalyst loading (0.5–2 mol%), solvent polarity (DMF vs. THF), and temperature .
  • Flow Chemistry: Implement continuous-flow reactors for exothermic steps (e.g., cyclization) to improve reproducibility and reduce byproducts .
  • Real-time Monitoring: In-line FTIR or UPLC-MS to track intermediate formation and adjust conditions dynamically .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer:
  • Assay Validation: Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Impurity Profiling: Analyze batches with discrepant results via LC-MS to detect trace impurities (e.g., dechlorinated byproducts) affecting activity .
  • Enantiomeric Purity: Verify via chiral HPLC (Chiralpak AD-H column) if racemization occurs during synthesis .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Methodological Answer:
  • Analog Synthesis: Systematically modify substituents (e.g., replace CF₃ with CN or Cl) and assess activity shifts .
  • Molecular Docking: Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., ATP-binding pockets) and prioritize analogs .
  • Free-Wilson Analysis: Quantify contributions of substituents to activity using regression models .

Q. How to address stability issues in aqueous or biological matrices?

  • Methodological Answer:
  • Forced Degradation Studies: Expose to pH 1–13, UV light, and 40°C/75% RH for 14 days. Monitor degradation via UPLC-PDA .
  • Metabolite Identification: Incubate with liver microsomes (human/rat) and analyze metabolites using LC-QTOF-MS .
  • Formulation: Develop lyophilized PEG-based formulations to enhance shelf-life .

Q. What methods are recommended for resolving enantiomeric mixtures?

  • Methodological Answer:
  • Chiral Resolution: Use preparative SFC (supercritical CO₂ with Chiralcel OD-H) for gram-scale separation .
  • Asymmetric Synthesis: Employ chiral auxiliaries (e.g., Evans oxazolidinones) during amide bond formation .
  • Circular Dichroism (CD): Verify enantiopurity via CD spectra (190–250 nm) in acetonitrile .

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